2,3-Dichloro-4,6-difluoroaniline

Description

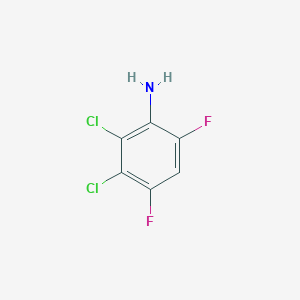

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-4,6-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2N/c7-4-2(9)1-3(10)6(11)5(4)8/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYQMFJHKNAHBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dichloro 4,6 Difluoroaniline

Precursor Selection and Design for Regioselective Synthesis

The efficient synthesis of 2,3-dichloro-4,6-difluoroaniline hinges on the logical selection of starting materials and a strategic plan for introducing the halogen atoms to ensure they are placed at the correct positions on the aromatic ring, a concept known as regioselectivity.

Utilization of Substituted Nitrobenzene (B124822) Derivatives as Starting Materials

A common and cost-effective strategy for synthesizing halogenated anilines begins with substituted nitrobenzene compounds. google.com For instance, a plausible synthetic pathway can start from 2,3-dichloronitrobenzene. google.com The nitro group (NO2) is particularly useful because it acts as an activating group, making the aromatic ring more susceptible to nucleophilic aromatic substitution, which is key for the subsequent introduction of fluorine atoms. google.comjustia.com Furthermore, the nitro group can be readily converted to the desired aniline (B41778) (amine, NH2) group in a final reduction step. google.comjustia.com This approach, starting with a chlorinated nitrobenzene, lays the groundwork for building the target molecule in a controlled, stepwise manner.

Strategic Introduction of Chlorine and Fluorine Moieties

The synthesis of polysubstituted aromatic compounds like this compound requires a deliberate strategy for adding the halogen atoms. beilstein-journals.org The order of halogenation is critical. Often, the chlorine atoms are present on the initial precursor, such as 2,3-dichloronitrobenzene. google.com The subsequent introduction of fluorine is then directed by the existing substituents on the aromatic ring.

The powerful electron-withdrawing nature of the nitro group directs incoming nucleophiles (like fluoride (B91410) ions) to the ortho (adjacent) and para (opposite) positions on the ring. google.comjustia.com This electronic effect is fundamental to achieving the desired substitution pattern. After the fluorine atoms have been installed, the final step is typically the reduction of the nitro group to an amine group, yielding the final aniline product. google.comjustia.com This strategic sequence ensures high yields and minimizes the formation of unwanted isomers.

Halogenation Approaches

The introduction of chlorine and fluorine onto the aromatic ring is achieved through specific chemical reactions known as halogenation. The choice of method is crucial for controlling the final arrangement of atoms.

Regioselective Chlorination Protocols

While some synthetic routes start with an already chlorinated precursor, other methods involve the direct chlorination of an aniline or a related derivative. For example, the chlorination of sulfanilic acid followed by a desulfonation step is a known method for producing dichloroanilines. orgsyn.org Achieving regioselectivity in these direct chlorination reactions can be challenging and often depends on the directing effects of the functional groups already present on the aromatic ring. mt.comnih.gov The conditions of the reaction, such as the choice of solvent and chlorinating agent, must be carefully optimized to favor the formation of the desired 2,3-dichloro isomer.

Fluorination Techniques: Halex Reaction for Aromatic Fluorination

The Halex reaction, which stands for Halogen Exchange, is a powerful industrial method for introducing fluorine atoms into aromatic rings. acsgcipr.orggaylordchemical.com This reaction involves a nucleophilic aromatic substitution where a chloride (or sometimes bromide) atom on an activated aromatic ring is replaced by a fluoride atom. gaylordchemical.comwikipedia.org

The reaction is particularly effective for aryl chlorides where the chlorine atoms are activated by electron-withdrawing groups, such as a nitro group. google.comjustia.com In a potential synthesis of this compound starting from a precursor like 1,3-dichloro-4-nitrobenzene, the nitro group would activate the chlorine atoms for substitution. wikipedia.org The Halex reaction is typically carried out at high temperatures in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), using a source of fluoride ions like potassium fluoride (KF). gaylordchemical.comwikipedia.org The use of phase-transfer catalysts can also enhance the reaction rate. acsgcipr.org

Table 1: Typical Conditions for the Halex Reaction

| Parameter | Condition |

|---|---|

| Substrate | Activated Aryl Chloride (e.g., Chloronitrobenzene) |

| Fluoride Source | Potassium Fluoride (KF), Caesium Fluoride (CsF) |

| Solvent | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) |

| Temperature | 150-250 °C |

| Catalyst | Phase-transfer catalysts (optional) |

This table presents generalized conditions for the Halex reaction based on established chemical principles. acsgcipr.orggaylordchemical.comwikipedia.org

Balz-Schiemann Reaction and Diazonium Salt Intermediates for Fluorine Introduction

The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring. numberanalytics.comjk-sci.com This reaction proceeds through a diazonium salt intermediate. wikipedia.orgnumberanalytics.com The process begins with the diazotization of a primary aromatic amine (an aniline derivative) using a reagent like sodium nitrite (B80452) in an acidic medium, which converts the amine group into a diazonium salt. jk-sci.comnumberanalytics.com

This diazonium salt is then treated with a fluorine-containing counterion, typically tetrafluoroborate (B81430) (BF4-), to form an aryl diazonium tetrafluoroborate salt. numberanalytics.comnumberanalytics.com This intermediate is often stable enough to be isolated. nih.gov The final step involves the thermal decomposition of this salt, which releases nitrogen gas and boron trifluoride, leaving the desired aryl fluoride. jk-sci.comwikipedia.org

In a multi-step synthesis, a compound like 3-chloro-2-fluoroaniline (B1295074) could be converted via the Balz-Schiemann reaction to produce 2,3-difluorochlorobenzene, which could then be further processed. google.com While highly reliable, the reaction's scalability can sometimes be hindered by the need to handle potentially unstable diazonium salts. nih.gov Innovations in this method, such as using alternative counterions like hexafluorophosphates (PF6−) or performing the reaction in continuous flow systems, have been developed to improve yields and safety. jk-sci.comwikipedia.orgnih.gov

Table 2: Key Stages of the Balz-Schiemann Reaction

| Stage | Description | Key Reagents |

|---|---|---|

| 1. Diazotization | Conversion of a primary aromatic amine to a diazonium salt. | Sodium Nitrite (NaNO2), Acid (e.g., HCl) |

| 2. Anion Exchange | Formation of the aryl diazonium tetrafluoroborate salt. | Tetrafluoroboric Acid (HBF4) |

| 3. Decomposition | Thermal breakdown of the salt to yield the aryl fluoride. | Heat |

This table outlines the fundamental steps of the Balz-Schiemann reaction. jk-sci.comnumberanalytics.com

Amine Group Introduction and Nitro Group Reduction Strategies

The conversion of a nitro group to an amine is a fundamental transformation in the synthesis of aromatic amines. For a precursor like 1,2-dichloro-3,5-difluoro-4-nitrobenzene, several reduction strategies are available, each with distinct advantages regarding efficiency, selectivity, and industrial applicability.

Catalytic Hydrogenation Protocols (e.g., Palladium on Carbon)

Catalytic hydrogenation is a widely employed and highly efficient method for the reduction of aromatic nitro compounds. The use of palladium on a carbon support (Pd/C) is common due to its high activity. masterorganicchemistry.com The reaction involves treating the nitroaromatic substrate with hydrogen gas (H₂) in the presence of the Pd/C catalyst, typically in a solvent like methanol (B129727) or ethanol (B145695). chemicalbook.comresearchgate.net

The general transformation can be represented as: Ar-NO₂ + 3H₂ --(Pd/C)--> Ar-NH₂ + 2H₂O

This method is known for producing high yields and clean reaction profiles. For instance, the reduction of 1,2-dibromo-4,5-difluoro-3-nitrobenzene (B73673) to the corresponding aniline using 10% Pd/C in methanol at 50°C proceeds with a 93% yield. chemicalbook.com However, a significant challenge with Pd/C catalysis in the context of polyhalogenated compounds is the potential for hydrodehalogenation, where halogen atoms are reductively cleaved from the aromatic ring. This is particularly a concern for chloro, bromo, and iodo substituents. google.com The selectivity of the reduction is crucial to preserve the chloro-substituents in the target molecule, this compound.

Optimization of reaction parameters such as temperature, pressure, and solvent is critical to maximize the yield of the desired aniline while minimizing side reactions. researchgate.net Studies on the hydrogenation of nitrobenzene show that polar protic solvents like ethanol and methanol are effective, and the reaction can proceed efficiently at temperatures ranging from 50-70°C. researchgate.netresearchgate.net

| Substrate | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1,2-Dibromo-4,5-difluoro-3-nitrobenzene | 10% Pd/C (wet) | Methanol | 50°C, H₂ (slight pressure), 2.5 h | 93% | chemicalbook.com |

| 2,6-Difluorochlorobenzene / 2,3-Difluorochlorobenzene Mixture | Pd on Carbon | Inert Organic Solvent | Ambient to 150°C, H₂ | Selective dechlorination of 2,3-isomer | google.com |

| Nitrobenzene | 0.5% PdO/TiO₂ | - | NaBH₄ as reductant, 1 min | 95% conversion, 98% selectivity | nih.gov |

Alternative Chemical Reduction Methodologies (e.g., Iron-mediated reduction)

An important alternative to catalytic hydrogenation is the use of metals in acidic media, commonly known as the Béchamp reduction. Iron powder in the presence of an acid like hydrochloric acid (HCl) or acetic acid is a classic and industrially viable method for reducing nitroarenes. researchgate.net This method is often preferred for substrates containing functionalities that are sensitive to catalytic hydrogenation, such as halogens. researchgate.net

The reaction is advantageous due to the low cost and ready availability of iron, as well as its high chemoselectivity. researchgate.netacs.org Studies have shown that zero-valent iron (Fe⁰) nanoparticles can effectively reduce nitroarenes in water at room temperature, leaving a wide spectrum of other reducible groups, including halogens, intact. acs.orgnm.govelsevierpure.com The reaction rate can be influenced by the surface area of the iron and is often controlled by the mass transfer of the nitroaromatic compound to the metal surface. elsevierpure.com The general stoichiometry with iron and HCl is:

4Fe + Ar-NO₂ + 10HCl → Ar-NH₃⁺Cl⁻ + 4FeCl₂ + 2H₂O

This method avoids the need for high-pressure hydrogen gas and expensive catalysts, making it a robust and economical choice for large-scale production. researchgate.net

| Method | Reducing Agent/Catalyst | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ / Pd/C | Low pressure H₂, 25-70°C, alcohol solvent | High efficiency, clean reaction | Risk of dehalogenation, cost of catalyst | masterorganicchemistry.comresearchgate.net |

| Iron-mediated Reduction | Fe / HCl (or other acid) | Aqueous or alcohol solution, reflux | Chemoselective, low cost, good for halogenated compounds | Stoichiometric amounts of iron required, waste generation | researchgate.netnm.govelsevierpure.com |

Nucleophilic Amination and Ammonolysis Reactions

A direct route to forming the aniline is through nucleophilic aromatic substitution (SNAr) on a suitable polychlorofluoroaromatic precursor. Ammonolysis involves reacting the substrate with ammonia (B1221849) (NH₃), often in an aqueous or alcoholic solution at high temperatures and pressures. researchgate.netgoogle.com In many cases, a copper-based catalyst, such as cuprous oxide (Cu₂O) or cuprous chloride (CuCl), is used to facilitate the reaction. researchgate.netgoogle.comgoogle.com

For a substrate like 1,2,3-trichloro-4,6-difluorobenzene, amination would likely proceed with the displacement of one of the halogen atoms by the amino group. In polyhalogenated benzenes, fluorine atoms are generally more susceptible to nucleophilic attack than chlorine atoms due to the higher electronegativity of fluorine, which activates the ring towards substitution. researchgate.net Research on the ammonolysis of 1,3-dichlorotetrafluorobenzene (B74703) shows that fluorine replacement occurs preferentially at the para and ortho positions relative to the chlorine atoms. researchgate.net

The reaction conditions for ammonolysis can be harsh. For example, the synthesis of p-trifluoromethylaniline from p-chlorobenzotrifluoride is carried out at 180-220°C and 8-11 MPa pressure. google.com The choice of solvent, catalyst, and the presence of an acid-binding agent can significantly influence the reaction's outcome and yield. google.com Over-reaction to form secondary amines can be a challenge, and controlling selectivity is key. youtube.com

Multi-step Synthetic Sequences and Process Optimization

The synthesis of a complex molecule like this compound rarely involves a single step. It typically requires a carefully designed sequence of reactions to install the various functional groups at the correct positions on the aromatic ring.

Sequential Functional Group Transformations

The construction of the target molecule requires a logical sequence of halogenation, nitration, and amination/reduction steps. The order of these transformations is dictated by the directing effects of the substituents. A plausible retrosynthetic analysis suggests that the final step would be the reduction of 1,2-dichloro-3,5-difluoro-4-nitrobenzene.

A potential forward synthesis could start from a simpler precursor like 1,3-difluorobenzene. The synthetic sequence would involve:

Chlorination: Introduction of two chlorine atoms. The directing effects of the fluorine atoms would need to be carefully considered to achieve the desired 2,3-dichloro substitution pattern. Electrophilic chlorination of an activated ring is a standard procedure.

Nitration: Introduction of a nitro group. The existing halogen substituents are deactivating but will direct the incoming nitro group to a specific position. The collective directing effects of the two fluorine and two chlorine atoms would determine the regioselectivity of this step.

Reduction: The final conversion of the nitro group to the amine functionality using one of the methods described in section 2.3.

An alternative pathway could involve starting with a dichloronitrobenzene and introducing the fluorine atoms via a halogen exchange (Halex) reaction, followed by reduction. google.com The synthesis of related compounds like 2,6-difluoroaniline (B139000) often starts from 1,2,3-trichlorobenzene, involving partial fluorine exchange, followed by amination and separation, or selective reduction and then amination. google.com These multi-step approaches highlight the need for precise control at each stage to manage isomers and byproducts. youtube.comlibretexts.org

Considerations for Industrial Scalability and Yield Maximization

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations. The primary goals are to maximize yield, ensure product purity, maintain safety, and minimize costs and environmental impact. acs.org

Catalyst Selection and Cost: For the nitro reduction step, catalytic hydrogenation with Pd/C offers high throughput but requires managing the cost and lifecycle of the precious metal catalyst. researchgate.net Iron-mediated reduction is significantly cheaper in terms of raw materials but generates large amounts of iron sludge as waste, which requires disposal. researchgate.netnm.gov

Reaction Conditions and Safety: High-pressure hydrogenation and high-temperature ammonolysis reactions require specialized and costly reactor equipment to ensure safe operation. researchgate.netgoogle.com The use of hydrogen gas also presents significant flammability risks that must be carefully managed on an industrial scale. researchgate.net In contrast, methods like iron reduction operate at or near atmospheric pressure, simplifying reactor design. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of 2,3 Dichloro 4,6 Difluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled method for providing a detailed atomic-level map of a molecule's structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of 2,3-Dichloro-4,6-difluoroaniline is anticipated to be relatively simple, revealing the electronic environment of the single aromatic proton and the protons of the amine group. The aromatic proton, located at the C5 position, is expected to exhibit a signal in the aromatic region of the spectrum. The chemical shift of this proton is influenced by the cumulative electronic effects of the surrounding halogen and amine substituents. The fluorine and chlorine atoms are electron-withdrawing, which would deshield the proton, shifting its resonance downfield. Conversely, the electron-donating amino group would cause an upfield shift.

The multiplicity of the C5 proton signal will be a key diagnostic feature, arising from coupling interactions with the adjacent fluorine atom at C6 and potentially a longer-range coupling to the fluorine at C4. This would likely result in a complex multiplet, specifically a doublet of doublets. The magnitude of the coupling constants (J-values) would provide valuable information about the through-bond connectivity.

The amine (-NH₂) protons would typically appear as a broad singlet. The chemical shift of this signal can be variable and is often influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-5 | 6.8 - 7.5 | dd (doublet of doublets) | ³J(H-F) ≈ 7-10 Hz, ⁴J(H-F) ≈ 2-4 Hz |

Note: These are predicted values based on typical ranges for similar structures. Actual experimental values may vary.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms of the benzene (B151609) ring. The chemical shifts of these carbons are highly dependent on the attached substituents.

Carbons bonded to the electronegative fluorine atoms (C4 and C6) will exhibit large downfield shifts and will appear as doublets due to one-bond carbon-fluorine coupling (¹J(C-F)). Similarly, carbons bonded to chlorine (C2 and C3) will also be shifted downfield, though typically to a lesser extent than fluorine-bearing carbons. The carbon atom attached to the amino group (C1) will also have a characteristic chemical shift. The remaining carbon, C5, will be the only one directly bonded to a hydrogen atom.

The magnitude of the ¹J(C-F) coupling constants is a significant diagnostic tool, typically in the range of 240-260 Hz. Longer-range C-F couplings (²J(C-F), ³J(C-F)) may also be observed, providing further structural confirmation.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| C1 | 135 - 145 | t (triplet) or m (multiplet) | - |

| C2 | 115 - 125 | m (multiplet) | - |

| C3 | 120 - 130 | m (multiplet) | - |

| C4 | 150 - 160 | d (doublet) | ¹J(C-F) ≈ 240-260 Hz |

| C5 | 100 - 110 | d (doublet) | ²J(C-F) ≈ 20-25 Hz |

Note: These are predicted values based on typical ranges for similar structures. Actual experimental values may vary.

¹⁹F NMR for Fluorine Atom Detection and Coupling Interactions

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. In the case of this compound, two distinct signals are expected, one for the fluorine at C4 and another for the fluorine at C6, as they are in different chemical environments.

The chemical shifts of these fluorine atoms will be indicative of their local electronic environment. The multiplicity of each signal will arise from coupling to the aromatic proton (H5) and potentially to each other, although the through-space distance might make the F-F coupling small or unobservable. The coupling between F4 and H5 would be a four-bond coupling (⁴J(F-H)), while the coupling between F6 and H5 would be a three-bond coupling (³J(F-H)), which is typically larger.

2D NMR Techniques for Comprehensive Structural Assignment (e.g., COSY, HMQC, HMBC)

While 1D NMR spectra provide a wealth of information, complex structures often require 2D NMR experiments for unambiguous assignment of all signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be of limited use for this specific molecule due to the presence of only one aromatic proton. However, it would confirm the absence of coupling between the amine protons and the aromatic proton under typical acquisition conditions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would definitively link the ¹H signal of H5 to the ¹³C signal of C5.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and provides valuable information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound will display a series of absorption bands corresponding to the vibrational modes of its constituent bonds and functional groups. Key expected vibrations include:

N-H Stretching: The amino group will give rise to two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes of the N-H bonds.

Aromatic C-H Stretching: The stretching vibration of the single C-H bond on the aromatic ring is expected to appear above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically occur in the region of 1450-1600 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1250-1350 cm⁻¹ region.

C-F Stretching: The C-F stretching vibrations are typically strong and appear in the 1100-1400 cm⁻¹ range. The presence of two C-F bonds may lead to multiple bands in this region.

C-Cl Stretching: The C-Cl stretching vibrations are found in the fingerprint region, typically between 600 and 800 cm⁻¹.

The combination of these characteristic absorption bands provides a unique "fingerprint" for this compound and confirms the presence of its key functional groups.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl Amine | C-N Stretch | 1250 - 1350 |

| Aryl Fluoride (B91410) | C-F Stretch | 1100 - 1400 |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy offers valuable insights into the vibrational modes of this compound, complementing infrared spectroscopy data. The technique is particularly sensitive to non-polar bonds and provides information about the molecular backbone and substituent groups.

In related dichloroaniline isomers, vibrational spectra have been analyzed to assign fundamental vibrations, as well as combination and overtone frequencies. ias.ac.in For instance, studies on 2,3-dichloroaniline have assumed a Cs point group for spectral analysis. ias.ac.in The vibrational frequencies associated with the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds are of particular interest. The C-Cl stretching vibrations in chlorinated benzene derivatives typically appear in the region of 600-800 cm⁻¹. The C-F stretching vibrations are generally observed at higher frequencies, often in the 1000-1300 cm⁻¹ range. The amino (-NH₂) group also exhibits characteristic stretching and bending vibrations. The symmetric and asymmetric N-H stretching modes are expected in the 3300-3500 cm⁻¹ region, while the NH₂ scissoring mode is typically found around 1600 cm⁻¹.

Table 1: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Asymmetric Stretch | 3400 - 3500 |

| N-H Symmetric Stretch | 3300 - 3400 |

| N-H Scissoring | 1590 - 1650 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-F Stretch | 1000 - 1300 |

| C-Cl Stretch | 600 - 800 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum. For a molecule containing two chlorine atoms, the M, M+2, and M+4 peaks will appear in a ratio of approximately 9:6:1.

The theoretical exact mass of this compound (C₆H₃Cl₂F₂N) can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N). This high-precision mass measurement is crucial for confirming the molecular formula and distinguishing it from other isobaric compounds.

Table 2: Isotopic Masses for HRMS Calculation

| Element | Isotope | Exact Mass (Da) |

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Chlorine | ³⁵Cl | 34.968853 |

| Chlorine | ³⁷Cl | 36.965903 |

| Fluorine | ¹⁹F | 18.998403 |

| Nitrogen | ¹⁴N | 14.003074 |

Electron ionization mass spectrometry (EI-MS) causes the molecular ion of this compound to fragment in a predictable manner, providing valuable structural information. The fragmentation patterns of halogenated anilines are influenced by the stability of the resulting ions and neutral fragments.

Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom from the amino group and cleavage of the C-N bond. libretexts.org For halogenated compounds, the loss of halogen atoms is a prominent fragmentation pathway. libretexts.org The initial molecular ion (M⁺) will be observed, and its m/z value will correspond to the molecular weight of the compound. Subsequent fragmentation may involve the loss of a chlorine atom (-Cl), a fluorine atom (-F), or hydrogen cyanide (-HCN) from the aromatic ring. The relative abundance of these fragment ions provides a fingerprint for the molecule's structure. For instance, the loss of a chlorine radical will result in a fragment ion at [M-35]⁺ and [M-37]⁺, depending on the chlorine isotope lost.

Table 3: Potential Fragment Ions of this compound in EI-MS

| Fragment Ion | Description |

| [M]⁺ | Molecular Ion |

| [M-Cl]⁺ | Loss of a Chlorine atom |

| [M-F]⁺ | Loss of a Fluorine atom |

| [M-HCN]⁺ | Loss of Hydrogen Cyanide |

| [M-Cl-HCN]⁺ | Sequential loss of Chlorine and Hydrogen Cyanide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The position and intensity of the absorption bands are characteristic of the chromophores present in the molecule.

The aniline (B41778) chromophore typically exhibits two absorption bands: a strong primary band (π → π) around 230-240 nm and a weaker secondary band (n → π) around 280-290 nm. The presence of halogen substituents on the aromatic ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima, as well as changes in their intensity (hyperchromic or hypochromic effects). In halogenated anilines, the position of the halogen substituents significantly affects the electronic absorption spectra.

Table 4: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Expected λmax Range (nm) |

| π → π | 230 - 260 |

| n → π | 280 - 310 |

Chromatographic Purification and Purity Assessment

Chromatographic methods are essential for the separation and purification of this compound and for assessing its purity.

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound. chromatographyonline.com In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the chromatographic column. mdpi.com The separated compound then enters the mass spectrometer, which provides mass spectral data for identification.

The retention time in GC is a characteristic property of the compound under specific analytical conditions (e.g., column type, temperature program, carrier gas flow rate). mdpi.com The mass spectrum obtained from the MS detector confirms the identity of the eluted compound by matching its fragmentation pattern with known spectra. mdpi.com This technique is invaluable for determining the purity of a sample and for identifying any potential impurities. nih.govnih.gov For complex mixtures, GC-MS can effectively separate and identify various aniline derivatives. d-nb.inforesearchgate.net

Table 5: Typical GC-MS Parameters for Analysis of Halogenated Anilines

| Parameter | Typical Value/Condition |

| Column Type | Fused silica capillary column (e.g., SE-54) epa.gov |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Temperature Program | Ramped, e.g., 50°C to 250°C |

| Detector | Mass Spectrometer (in EI mode) |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For the quantitative analysis of this compound, a reverse-phase HPLC (RP-HPLC) method is often employed. This approach utilizes a non-polar stationary phase and a polar mobile phase.

A typical HPLC system for the analysis of halogenated anilines would consist of a C18 bonded phase column. The separation of these compounds is achieved by using a gradient elution with a mobile phase composed of a buffer and an organic solvent, such as acetonitrile oup.com. The polar nature of substituted anilines makes them suitable for analysis by HPLC without the need for derivatization, which is often required in gas chromatography oup.com.

For the detection of this compound, a UV detector is commonly used, as aromatic amines exhibit strong absorbance in the UV region oup.com. The selection of an appropriate wavelength is crucial for achieving high sensitivity. Electrochemical detection can also be employed for detecting sub-nanogram quantities of halogenated anilines oup.com.

The quantitative analysis is performed by creating a calibration curve using standard solutions of this compound of known concentrations. The peak area of the analyte in the chromatogram is proportional to its concentration.

Below is an illustrative data table outlining a potential HPLC method for the quantitative analysis of this compound, based on methods for similar compounds.

| Parameter | Condition |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 60% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Retention Time | Compound-specific, to be determined experimentally |

Crystallographic Analysis for Solid-State Structure Elucidation (e.g., X-ray Diffraction)

Crystallographic analysis, particularly single-crystal X-ray diffraction, is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal lattice.

The analysis of the diffraction data allows for the determination of the unit cell parameters, space group, and the electron density distribution within the crystal. From the electron density map, the positions of the individual atoms can be determined, leading to the complete molecular structure.

An example of the type of crystallographic data that would be obtained for this compound is presented in the table below.

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

Thermal Behavior Studies (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods for characterizing the thermal behavior of organic compounds like this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine the melting point, enthalpy of fusion, and to study phase transitions and purity of the compound. For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point. The area under this peak is proportional to the enthalpy of fusion.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition profile of a compound. A TGA curve for this compound would show the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures. This information is crucial for understanding the compound's stability under thermal stress.

The following table summarizes the type of information that can be obtained from DSC and TGA analysis of this compound.

| Analysis Technique | Parameter | Information Obtained |

| DSC | Melting Point (°C) | Temperature of solid-to-liquid phase transition |

| DSC | Enthalpy of Fusion (J/g) | Energy required for melting |

| TGA | Onset of Decomposition (°C) | Temperature at which significant mass loss begins |

| TGA | Mass Loss (%) | Percentage of mass lost at specific temperatures |

| TGA | Residue (%) | Percentage of material remaining at the end of the analysis |

Computational Investigations of this compound Remain to be Explored

A thorough review of available scientific literature indicates a lack of published computational chemistry and theoretical studies specifically focused on the compound This compound . While extensive research exists applying computational methods to a wide array of analogous aniline derivatives, this particular molecule has not been the subject of detailed theoretical analysis in publicly accessible research.

Computational chemistry, particularly using methodologies like Density Functional Theory (DFT), provides profound insights into the fundamental properties of molecules. Such studies are instrumental in understanding molecular geometry, electronic structure, and vibrational characteristics, which are crucial for predicting chemical reactivity, designing new materials, and interpreting spectroscopic data.

For a molecule like this compound, a theoretical investigation would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms.

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its electronic properties and reactivity.

Electrostatic Potential (ESP) Mapping: Visualizing the charge distribution to predict sites for electrophilic and nucleophilic attack.

Vibrational Frequency Analysis: Simulating its infrared and Raman spectra to aid in experimental characterization.

Despite the utility of these computational tools and their widespread application to similar halogenated anilines, specific findings and data tables for this compound are not available in the reviewed literature. The execution of new, dedicated computational research would be required to generate the specific data for its optimized geometry, HOMO-LUMO energy gap, electrostatic potential surface, and vibrational modes. Such studies would be a valuable contribution, filling a gap in the current body of chemical research and providing a foundation for the future experimental investigation and application of this compound.

Computational Chemistry and Theoretical Investigations of 2,3 Dichloro 4,6 Difluoroaniline

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,3-dichloro-4,6-difluoroaniline, these methods could provide invaluable insights into its stability, reactivity, and the influence of its substituent pattern.

Mulliken Population Analysis and Atomic Charge Distribution

A Mulliken population analysis would be a primary step in elucidating the electronic landscape of this compound. This method partitions the total electron density among the constituent atoms, providing an estimation of the net atomic charges. The resulting data would reveal the electron-withdrawing or -donating effects of the chlorine and fluorine substituents on the aniline (B41778) ring and the amino group. It is anticipated that the highly electronegative fluorine and chlorine atoms would lead to a significant polarization of the molecule. The distribution of these charges would be critical in predicting sites susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical Mulliken Atomic Charges for this compound

| Atom | Hypothetical Charge (e) |

| C1 | Data Not Available |

| C2 (Cl) | Data Not Available |

| C3 (Cl) | Data Not Available |

| C4 (F) | Data Not Available |

| C5 | Data Not Available |

| C6 (F) | Data Not Available |

| N (NH2) | Data Not Available |

| H (amino) | Data Not Available |

| H (amino) | Data Not Available |

| H (ring) | Data Not Available |

| Cl (C2) | Data Not Available |

| Cl (C3) | Data Not Available |

| F (C4) | Data Not Available |

| F (C6) | Data Not Available |

Conceptual DFT Parameters (e.g., Hardness, Softness, Electrophilicity Index)

Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the reactivity of a chemical species. By calculating parameters such as chemical hardness, softness, and the electrophilicity index, a more nuanced understanding of the reactivity of this compound could be achieved. These descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), would offer a quantitative measure of the molecule's resistance to change in its electron distribution and its propensity to accept electrons. Such data would be instrumental in predicting its behavior in chemical reactions.

Table 2: Projected Conceptual DFT Parameters for this compound

| Parameter | Formula | Predicted Value (Units) |

| HOMO Energy | - | Data Not Available |

| LUMO Energy | - | Data Not Available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Data Not Available |

| Ionization Potential (I) | -EHOMO | Data Not Available |

| Electron Affinity (A) | -ELUMO | Data Not Available |

| Global Hardness (η) | (I - A) / 2 | Data Not Available |

| Global Softness (S) | 1 / (2η) | Data Not Available |

| Electronegativity (χ) | (I + A) / 2 | Data Not Available |

| Electrophilicity Index (ω) | χ² / (2η) | Data Not Available |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations could be employed to explore the dynamic behavior of this compound. An MD simulation would model the movements of the atoms over time, revealing the molecule's conformational flexibility, particularly the rotation of the amino group and its interaction with neighboring molecules. In a condensed phase, these simulations would be crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which would govern its bulk properties like melting point and solubility.

Topological Analysis of Electron Density (e.g., Atoms in Molecules Theory - AIM)

The Atoms in Molecules (AIM) theory offers a rigorous method for analyzing the electron density distribution. By identifying bond critical points (BCPs) and analyzing their properties (e.g., electron density and its Laplacian), AIM theory could definitively characterize the nature of the chemical bonds within this compound. This would allow for a quantitative assessment of the covalent and electrostatic character of the C-N, C-C, C-H, C-Cl, and C-F bonds. Furthermore, AIM analysis could reveal the presence and strength of non-covalent interactions, such as intramolecular hydrogen bonds, which might influence the molecule's conformation.

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics and Hyperconjugation

Natural Bond Orbital (NBO) analysis would provide a detailed picture of the bonding in terms of localized orbitals, closely corresponding to the intuitive Lewis structure. NBO analysis would quantify the hybridization of the atomic orbitals and the occupancies of the bonding, non-bonding (lone pair), and anti-bonding orbitals. A key aspect of an NBO study on this compound would be the investigation of hyperconjugative interactions. These interactions, involving the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied anti-bonding orbitals, are crucial for understanding the molecule's stability and the electronic effects of its substituents. For instance, the interaction between the nitrogen lone pair and the anti-bonding orbitals of the aromatic ring (n → σ* and n → π* interactions) could be quantified, providing a deeper understanding of the electronic communication within the molecule.

Table 3: Anticipated NBO Analysis Donor-Acceptor Interactions for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) - Predicted |

| LP (N) | π* (C1-C6) | Data Not Available |

| LP (N) | π* (C2-C3) | Data Not Available |

| σ (C-H) | σ* (C-C) | Data Not Available |

| LP (Cl) | σ* (C-C) | Data Not Available |

| LP (F) | σ* (C-C) | Data Not Available |

Reactivity Profiles and Derivatization Chemistry of 2,3 Dichloro 4,6 Difluoroaniline

Role as a Versatile Synthetic Intermediate for Complex Organic Molecules

2,3-Dichloro-4,6-difluoroaniline serves as a valuable building block in the synthesis of more complex organic molecules. Its utility stems from the multiple, distinct reactive sites on the molecule: the amino group, the four halogen atoms, and the single unsubstituted carbon atom on the aromatic ring. The differential reactivity of the fluorine and chlorine substituents, combined with the versatile chemistry of the amino group, allows for a high degree of control in the stepwise functionalization of the benzene (B151609) ring.

This controlled functionalization makes it an important intermediate in the creation of a variety of chemical products, including dyes, pharmaceuticals, and agricultural chemicals. For instance, related difluoroaniline structures are used in the synthesis of herbicides and kinase inhibitors. google.comsigmaaldrich.com The presence of multiple halogens allows for various cross-coupling reactions, while the amine group can be transformed into numerous other functional groups, making it a key precursor for polyfunctionalized aromatic systems. vanderbilt.eduossila.com

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Directing Effects of Halogen and Amino Substituents

In electrophilic aromatic substitution (EAS), the reactivity of the benzene ring is dictated by the electronic properties of its substituents. The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing due to its ability to donate electron density to the ring through resonance. Conversely, the halogen substituents (-Cl and -F) are deactivating due to their inductive electron withdrawal but are also ortho-, para-directing because of resonance-based electron donation.

In the case of this compound, these effects are in opposition. The strong activating effect of the amino group is significantly tempered by the cumulative deactivating effect of the four halogen atoms. The only position available for electrophilic attack is C5.

Directing Effects on the Aromatic Ring:

| Substituent | Position | Effect on Ring | Directing Influence |

|---|---|---|---|

| -NH₂ | C1 | Activating | Ortho, Para |

| -Cl | C2, C3 | Deactivating | Ortho, Para |

The amino group directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions. The fluorine at C4 is para to the amine, and the fluorine at C6 is ortho. The chlorine at C2 is also ortho to the amine. All these positions are already substituted. Therefore, any electrophilic substitution must occur at the only available position, C5. The reaction is expected to be sluggish due to the strong deactivating nature of the four halogens, despite the activating presence of the amine. To facilitate such reactions, protecting the highly reactive amino group as an amide (e.g., acetanilide) is a common strategy to moderate its reactivity and prevent side reactions. libretexts.org

Nucleophilic Aromatic Substitution Reactions: Activation by Halogens

Aromatic rings, especially those with electron-withdrawing substituents, are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In this mechanism, a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.org

For this compound, the electron-withdrawing halogen atoms activate the ring for such attacks. The rate of SNAr reactions is dependent on the ability of the substituents to stabilize the negative charge of the intermediate. Electron-withdrawing groups positioned ortho or para to the leaving group are particularly effective at this stabilization. libretexts.orgyoutube.com

In SNAr reactions, fluoride (B91410) is a better leaving group than chloride, bromide, or iodide because its high electronegativity polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Research on similar polyhalogenated aromatic compounds shows that fluorine atoms are selectively displaced by nucleophiles like thiolates in the presence of other halogens. vanderbilt.edu Therefore, in this compound, the fluorine atoms at C4 and C6 are the most likely sites for nucleophilic substitution, as they are activated by the other halogens and are better leaving groups than the chlorine atoms.

Reactions Involving the Amine Functional Group

The primary amine group is a key reactive center, capable of undergoing a wide range of chemical transformations.

Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric acid, to form stable arenediazonium salts. libretexts.orggoogle.com This process is known as diazotization. The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles.

The Sandmeyer reaction is a classic example of this transformation, where the diazonium salt is treated with a copper(I) salt (CuX, where X = Cl, Br, CN) to introduce a chloro, bromo, or cyano group, respectively. libretexts.orgorganic-chemistry.org This method allows for the installation of functional groups that are often difficult to introduce through direct substitution. For example, the amino group of this compound can be converted to a diazonium salt and subsequently replaced by -Cl, -Br, -CN, or -OH, yielding a pentasubstituted benzene ring. libretexts.orgorganic-chemistry.org

The primary amine of this compound can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield a compound containing a carbon-nitrogen double bond (C=N).

The formation of Schiff bases from sterically hindered or electronically deactivated anilines, such as those with ortho-substituents like 2,6-dichloroaniline, can be challenging and may result in low yields. researchgate.net However, syntheses using related halogenated anilines, such as 2,6-dichloro-4-iodoaniline, have been successfully reported, indicating the feasibility of this reaction. researchgate.net

The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic, allowing it to react with various electrophiles.

Acylation: This reaction involves treating the aniline (B41778) with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base. The product is an amide. Acylation is often used to protect the amine group or to reduce its activating effect during other reactions like electrophilic aromatic substitution. libretexts.org

Alkylation: The amine can be alkylated using alkyl halides. However, direct alkylation can be difficult to control and may lead to over-alkylation (formation of secondary and tertiary amines, or even quaternary ammonium (B1175870) salts). Modern methods, such as photoinduced difluoroalkylation, have been developed for the controlled alkylation of anilines. nih.govacs.org

Sulfonylation: Reaction with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base yields a sulfonamide. This reaction is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines.

Summary of Amine Group Reactions:

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Diazotization | NaNO₂, H₂SO₄ | Diazonium Salt (-N₂⁺) |

| Sandmeyer | Diazonium Salt, CuX | -Cl, -Br, -CN |

| Schiff Base Formation | Aldehyde or Ketone | Imine (-N=CHR) |

| Acylation | Acyl Chloride or Anhydride | Amide (-NHCOR) |

| Alkylation | Alkyl Halide | Alkylated Amine (-NHR) |

Cross-Coupling Reactions for C-C, C-N, and C-X Bond Formation

The strategic functionalization of polyhalogenated aromatic compounds through transition-metal-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from readily available building blocks. While specific experimental data on the cross-coupling reactions of this compound is not extensively documented in publicly available literature, its reactivity can be inferred from the established principles of palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The regioselectivity of these reactions on a polysubstituted aniline like this compound is dictated by a combination of electronic and steric factors, as well as the nature of the catalyst and reaction conditions.

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step. The reactivity of halogens typically follows the order I > Br > Cl >> F. For this compound, this implies that the C-Cl bonds are significantly more susceptible to oxidative addition than the C-F bonds. The two chlorine atoms at the C2 and C3 positions offer potential sites for selective functionalization.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. For this compound, a selective monocoupling at one of the chlorine positions would be the expected initial outcome. The relative reactivity of the C2 and C3 positions would be influenced by the electronic environment and steric hindrance. The C2 position, being ortho to the amino group, might exhibit different reactivity compared to the C3 position. The directing effect of the amino group and the electronic influence of the fluorine atoms would play a crucial role in determining which C-Cl bond is more readily activated.

Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of C-N bonds. The coupling of this compound with various amines would likely proceed selectively at one of the chloro-substituted positions. The choice of phosphine (B1218219) ligand on the palladium catalyst is critical in tuning the reactivity and selectivity of the amination process. google.com Sterically hindered ligands have been shown to be effective in the amination of challenging aryl chlorides. google.com

Sonogashira Coupling: This coupling of a terminal alkyne with an aryl halide provides a direct route to arylalkynes. Similar to the other cross-coupling reactions, the Sonogashira coupling of this compound would be expected to occur at either the C2 or C3 position. The reaction typically requires a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The regioselectivity would again be dependent on the subtle interplay of electronic and steric effects within the molecule.

The table below summarizes the expected general conditions for these cross-coupling reactions based on literature for analogous polyhalogenated aromatic compounds.

| Reaction Type | Catalyst System | Coupling Partner | Expected Product Type |

| Suzuki-Miyaura | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | Aryl/Alkylboronic acid or ester | C-C coupled product (biaryl or alkyl-aryl) |

| Buchwald-Hartwig | Pd(0) or Pd(II) precatalyst, Phosphine ligand (e.g., BINAP, XPhos) | Primary or secondary amine | C-N coupled product (arylamine) |

| Sonogashira | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI) | Terminal alkyne | C-C coupled product (arylalkyne) |

Comparison of Reactivity with Isomeric and Analogous Halogenated Anilines

The reactivity of halogenated anilines in cross-coupling reactions is highly dependent on the nature, number, and position of the halogen substituents, as well as the electronic influence of the amino group. While direct experimental comparisons involving this compound are scarce, a comparative analysis can be drawn from the known reactivity of its isomers and other halogenated anilines.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is a reflection of the carbon-halogen bond dissociation energies. Consequently, in a molecule containing different halogens, the heavier halogen will typically react preferentially. For instance, in a bromo-chloro-substituted aniline, the C-Br bond would be expected to undergo oxidative addition more readily than the C-Cl bond.

For isomers of dichlorodifluoroaniline, the position of the halogen atoms significantly impacts reactivity.

Steric Hindrance: Halogens at positions ortho to the bulky amino group (C2 and C6) can be sterically hindered, which may slow down the rate of oxidative addition at these sites, especially with bulky phosphine ligands on the palladium catalyst. In this compound, the chlorine at C2 is ortho to the amino group, while the chlorine at C3 is meta. This difference in steric environment could be exploited for regioselective functionalization.

Electronic Effects: The electron-donating amino group and the electron-withdrawing fluorine atoms influence the electron density at the different carbon atoms of the aromatic ring. The fluorine atoms at C4 and C6 will decrease the electron density of the ring, making the C-Cl bonds more susceptible to oxidative addition compared to a non-fluorinated dichloroaniline. The regioselectivity in dihalogenated N-heterocycles has been shown to be influenced by the position relative to the heteroatom, with halides adjacent to nitrogen often being more reactive. nsf.gov A similar principle can apply to the substituted aniline, where the positions relative to the amino group exhibit different electronic characteristics.

In comparison to other halogenated anilines:

2,6-Dichloroaniline: This isomer has two sterically hindered chlorine atoms flanking the amino group. Cross-coupling reactions at these positions can be challenging and may require specific catalyst systems to overcome the steric hindrance.

3,5-Dichloroaniline: In this isomer, the chlorine atoms are meta to the amino group and are less sterically hindered. They are electronically activated by the amino group, making them generally more reactive in cross-coupling reactions compared to the ortho-substituted isomers.

2,4-Difluoroaniline: This compound is used as an intermediate in the synthesis of various chemical products. nih.gov Its reactivity in cross-coupling would be primarily at any bromo or chloro substituents if present, as the C-F bonds are generally inert under typical palladium-catalyzed conditions.

Polyhalogenated benzenes and anilines: The synthesis of compounds like 2,6-difluoro-3,4,5-trichloroaniline highlights the stepwise nature of halogenation and subsequent reduction/functionalization. google.com The selective reduction of chloro groups in the presence of fluoro groups is a common strategy, further emphasizing the differential reactivity of halogens.

The following table provides a qualitative comparison of the expected reactivity of this compound with some of its isomers and analogs in palladium-catalyzed cross-coupling reactions.

| Compound | Key Structural Features | Expected Cross-Coupling Reactivity Profile |

| This compound | Two vicinal C-Cl bonds, ortho and meta to -NH₂. Two C-F bonds. | Selective monocoupling at C2 or C3 is expected. C-F bonds are likely unreactive. Regioselectivity between C2 and C3 will be subtle. |

| 2,6-Dichloroaniline | Two C-Cl bonds ortho to -NH₂. | Lower reactivity due to steric hindrance from the amino group. Requires specialized catalysts. |

| 3,5-Dichloroaniline | Two C-Cl bonds meta to -NH₂. | Generally more reactive than ortho-substituted isomers due to less steric hindrance. |

| 2-Bromo-6-chloroaniline | One C-Br and one C-Cl bond, both ortho to -NH₂. | Preferential coupling at the C-Br bond is expected due to higher reactivity of bromine. |

| 2,4,6-Trichloroaniline | Three C-Cl bonds. | Potential for multiple couplings. Regioselectivity will be influenced by both steric and electronic factors. The C4 position is generally more reactive than the hindered C2/C6 positions. |

Advanced Applications in Materials Science and Crystal Engineering

Polymerization Pathways Leading to Functionalized Polyanilines

There is currently no specific information available in the scientific literature detailing the polymerization pathways of 2,3-Dichloro-4,6-difluoroaniline to form functionalized polyanilines. Research on the polymerization of other substituted anilines suggests that the presence and position of electron-withdrawing groups like chlorine and fluorine would significantly influence the reactivity of the monomer and the properties of the resulting polymer. However, without experimental data for this specific isomer, any discussion on potential polymerization mechanisms, such as oxidative coupling or other methods, would be purely speculative.

Incorporation into Advanced Organic Materials (e.g., dyes, specialty chemicals)

The potential of this compound as a building block for advanced organic materials, such as dyes and specialty chemicals, remains unexplored in the available literature. While the aniline (B41778) scaffold is a common feature in many chromophores and functional organic molecules, the specific contribution of the 2,3-dichloro-4,6-difluoro substitution pattern to the optical, electronic, and chemical properties of such materials has not been documented.

Cocrystallization Studies and Engineering of Supramolecular Assemblies

No cocrystallization studies specifically involving this compound have been reported in the reviewed scientific literature. The following subsections outline the types of interactions that would be critical in such studies, based on the functional groups present in the molecule.

Hydrogen Bonding Interactions in the Solid State

In the solid state, the amine (-NH2) group of this compound would be expected to act as a hydrogen bond donor. The fluorine and chlorine atoms, being electronegative, could potentially act as weak hydrogen bond acceptors. The interplay of N-H···N, N-H···F, and N-H···Cl hydrogen bonds would be a key factor in determining the crystal packing of the pure compound and its cocrystals. However, no crystallographic data is available to confirm these interactions for this specific molecule.

Halogen Bonding Interactions and Their Directionality

The presence of both chlorine and fluorine atoms on the aromatic ring of this compound makes it a potential candidate for forming halogen bonds. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species. The directionality and strength of these interactions would depend on the electrostatic potential around the halogen atoms. Again, there is a lack of specific experimental or computational studies on the halogen bonding capabilities of this particular compound.

Cooperative Effects in Multicomponent Systems

The combination of hydrogen and halogen bonding functionalities in this compound suggests the possibility of cooperative effects in multicomponent systems. These effects, where multiple noncovalent interactions work in concert to stabilize a supramolecular assembly, are of great interest in crystal engineering. The design and synthesis of such systems with this compound would require foundational knowledge of its crystal structure and interaction preferences, which is currently unavailable.

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Routes and Catalytic Systems

The traditional synthesis of halogenated anilines often involves multi-step processes that utilize harsh reagents and generate significant waste. Future research must prioritize the development of environmentally benign and economically viable synthetic methodologies for 2,3-dichloro-4,6-difluoroaniline.

A promising avenue is the exploration of photocatalytic synthesis . For instance, the use of bimetallic alloy nanoclusters, such as AuPt supported on titanate nanosheets, has shown high efficiency in the catalytic hydrogenation of halonitrobenzenes to haloanilines under ambient conditions. acs.org This approach offers high conversion rates and selectivity while minimizing energy consumption. acs.org

Another sustainable strategy is the adoption of biocatalysis . Nitroreductase enzymes, for example, can facilitate the reduction of aromatic nitro compounds with high chemoselectivity, avoiding the need for high-pressure hydrogen and precious-metal catalysts. worktribe.com Developing a biocatalytic route starting from a precursor like 1,2-dichloro-3,5-difluoro-4-nitrobenzene could offer a significantly greener pathway to this compound.

Furthermore, research into novel catalytic systems based on earth-abundant and non-toxic elements is crucial for long-term sustainability. mpg.de The design of catalysts that can be easily recovered and reused, such as platinum nanoparticles supported on halloysite (B83129) nanotubes, would also contribute to more sustainable production processes. researchgate.net

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Photocatalysis | Ambient reaction conditions, high selectivity, reduced energy consumption. acs.org | Development of efficient and stable photocatalysts for the specific reduction of a 2,3-dichloro-4,6-difluoronitrobenzene precursor. |

| Biocatalysis | High chemoselectivity, avoids harsh reagents and extreme conditions, uses renewable resources. worktribe.com | Identification and engineering of nitroreductases or other enzymes with high activity and stability for the target substrate. |

| Heterogeneous Catalysis | Catalyst reusability, simplified product purification, potential for continuous flow processes. researchgate.net | Design of robust, low-cost catalysts using earth-abundant metals with high activity for selective nitro group reduction without dehalogenation. |

Exploration of Novel Derivatization Chemistry for Undiscovered Functional Materials

The reactivity of the aniline (B41778) functional group and the influence of the halogen substituents in this compound provide a rich platform for derivatization. Future research should focus on exploring novel chemical transformations to synthesize a diverse range of functional materials with unique properties.

One area of interest is the development of new polymers. The diamine derivatives of this compound could be used as monomers for the synthesis of high-performance polymers with enhanced thermal stability, flame retardancy, and specific electronic properties conferred by the halogen atoms.

Furthermore, the synthesis of novel heterocyclic compounds derived from this compound could lead to the discovery of new pharmacologically active agents or materials for organic electronics. For example, the core structure is present in compounds that have been investigated for applications in medicine. nih.gov

The development of photoinduced methods for the difluoroalkylation of anilines presents another exciting frontier. acs.org Applying such methods to this compound could yield novel compounds with tailored electronic and lipophilic properties for applications in agrochemicals or pharmaceuticals.

Advanced Spectroscopic Characterization Techniques for In-situ Reaction Monitoring

To optimize reaction conditions, understand reaction kinetics, and identify transient intermediates in the synthesis and derivatization of this compound, the application of advanced spectroscopic techniques for in-situ monitoring is essential.

Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy can provide real-time information on the conversion of reactants, the formation of products, and the presence of radical intermediates. acs.org This data is invaluable for elucidating reaction mechanisms and optimizing process parameters for improved yield and selectivity.

For instance, in-situ monitoring could be employed to study the photocatalytic reduction of a nitro-precursor, allowing for precise control over the reaction to prevent undesired dehalogenation. Similarly, tracking the progress of derivatization reactions can ensure complete conversion and minimize the formation of impurities.

Expansion of Computational Modeling to Complex Reaction Mechanisms and Reaction Dynamics

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the reactivity of this compound and for understanding the mechanisms of its reactions at a molecular level. acs.orgresearchgate.netunt.edu

Future research should focus on expanding the use of computational modeling to:

Predict reaction pathways and transition states for novel derivatization reactions, guiding experimental efforts towards the most promising synthetic routes.

Simulate the electronic and structural properties of potential functional materials derived from this aniline, allowing for the in-silico screening of candidates before their synthesis.

Investigate the interaction of the molecule with catalytic surfaces , aiding in the design of more efficient and selective catalysts. researchgate.netunt.edunih.gov

By calculating properties such as adsorption energies and bond dissociation energies, researchers can gain insights that facilitate rational catalyst design and the prediction of reaction outcomes. acs.org

Rational Design of Novel Functional Materials Based on this compound Scaffolds for Specific Technological Applications

The ultimate goal of research into this compound is the development of novel functional materials with specific, high-value technological applications. The unique combination of chlorine and fluorine atoms on the aniline ring can impart desirable properties such as high electron affinity, thermal stability, and specific intermolecular interactions.

Based on the fundamental understanding gained from derivatization chemistry and computational modeling, future work should focus on the rational design of materials for:

Organic Electronics: The electron-withdrawing nature of the halogen substituents could make derivatives of this compound suitable for use as n-type semiconductors in organic field-effect transistors (OFETs) or as components of organic light-emitting diodes (OLEDs).

Advanced Polymers: Incorporation of this scaffold into polymer backbones could lead to materials with enhanced flame retardancy, chemical resistance, and dielectric properties, making them suitable for demanding applications in the aerospace and electronics industries.

Liquid Crystals: The rigid, anisotropic structure of derivatives of this aniline could be exploited in the design of novel liquid crystalline materials with specific phase behaviors and electro-optical properties.

Diradical Dications: The rational design and synthesis of aniline-based diradical dications have been explored, and the unique electronic structure of this compound could lead to the development of novel congeners with interesting magnetic and electronic properties. rsc.org

A systematic investigation combining synthesis, characterization, and theoretical modeling will be key to unlocking the full potential of this compound as a versatile building block for the next generation of functional materials.

Q & A

Q. What are the recommended methods for synthesizing 2,3-Dichloro-4,6-difluoroaniline, and how can purity be ensured during synthesis?

Synthesis typically involves halogenation of aniline derivatives using selective fluorinating and chlorinating agents. For example, stepwise halogenation under controlled temperature (e.g., 0–5°C for fluorination) ensures regioselectivity. Purity is validated via HPLC (>95% purity thresholds) and NMR spectroscopy to confirm substitution patterns . Post-synthesis purification may involve recrystallization in non-polar solvents or column chromatography with silica gel.

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound is classified under UN 2811 (toxic solid, organic) and requires storage at 2–8°C to prevent decomposition. Personal protective equipment (PPE) including nitrile gloves, lab coats, and fume hoods are mandatory. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Acute toxicity data (oral LD₅₀ >300 mg/kg in rats) suggest moderate risk, necessitating strict exposure controls .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

- NMR spectroscopy : ¹⁹F NMR to confirm fluorine substitution patterns and ¹H NMR for aromatic proton environments.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., C₆H₃Cl₂F₂N, [M+H]⁺ = 227.95).

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as seen in halogenated aniline derivatives .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing effects of chlorine and fluorine substituents deactivate the aromatic ring, reducing nucleophilic substitution rates. However, steric hindrance at the 2,3-positions directs reactivity toward the 4,6-positions. Computational studies (e.g., DFT) predict activation barriers for Suzuki-Miyaura couplings, with optimized conditions requiring Pd(OAc)₂ and SPhos ligands at 80–100°C .

Q. What crystallographic insights exist for halogenated aniline derivatives, and how do they apply to this compound?

X-ray analyses of related compounds (e.g., 2,4-dibromo-6-chloroaniline) reveal planar aromatic rings with intermolecular N–H⋯X (X = halogen) hydrogen bonds, forming chain-like structures. For this compound, similar packing is expected, with Cl/F⋯π interactions influencing thermal stability. Disorder in halogen positions, as observed in some derivatives, may require low-temperature crystallography for resolution .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

Discrepancies often arise from variations in halogenation conditions (e.g., excess reagents or side reactions). Systematic validation includes:

- Reproducing protocols : Comparing yields under inert (N₂) vs. ambient conditions.

- Advanced spectroscopy : 2D NMR (e.g., HSQC) to distinguish overlapping signals.

- Batch consistency checks : Using LC-MS to detect trace byproducts (e.g., mono-halogenated intermediates) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products